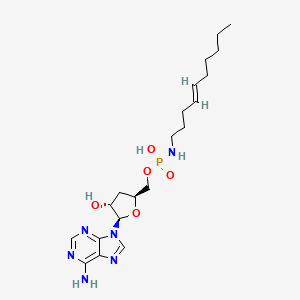

Acdpa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

140686-45-9 |

|---|---|

Molecular Formula |

C20H33N6O5P |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-N-[(E)-dec-4-enyl]phosphonamidic acid |

InChI |

InChI=1S/C20H33N6O5P/c1-2-3-4-5-6-7-8-9-10-25-32(28,29)30-12-15-11-16(27)20(31-15)26-14-24-17-18(21)22-13-23-19(17)26/h6-7,13-16,20,27H,2-5,8-12H2,1H3,(H2,21,22,23)(H2,25,28,29)/b7-6+/t15-,16+,20+/m0/s1 |

InChI Key |

INLBMHMVQFOIIQ-ONXRFNQYSA-N |

SMILES |

CCCCCC=CCCCNP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)N)O |

Isomeric SMILES |

CCCCC/C=C/CCCNP(=O)(O)OC[C@@H]1C[C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |

Canonical SMILES |

CCCCCC=CCCCNP(=O)(O)OCC1CC(C(O1)N2C=NC3=C(N=CN=C32)N)O |

Synonyms |

ACDPA adenosine 3',5'-cyclic decylphosphoramidate |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Mechanisms of Azodicarbonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azodicarbonamide (ADA), a yellow-orange crystalline powder, is a synthetic compound with the molecular formula C₂H₄N₄O₂. While its primary industrial application lies in the production of foamed plastics as a chemical blowing agent, it has also been utilized in the food industry as a dough conditioner and flour bleaching agent.[1][2] This in-depth guide elucidates the core mechanisms of action of azodicarbonamide in its principal applications, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Mechanism as a Chemical Blowing Agent

The principal application of azodicarbonamide is as a blowing agent in the manufacturing of foamed plastics, such as vinyl (PVC) and EVA-PE foams. The mechanism is centered around its thermal decomposition, which generates a significant volume of gas that creates a cellular structure within a polymer matrix.[3][4]

Upon heating, typically around 200°C for the pure compound, the inherently unstable diazo group (-N=N-) in the azodicarbonamide molecule breaks down. This initiates a cascade of reactions that release a mixture of gases, primarily nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (NH₃).[3] These gases form bubbles within the molten polymer, which are then trapped as the polymer cools and solidifies, resulting in a lightweight, foamed material.[3][4]

The decomposition temperature of azodicarbonamide can be lowered and the reaction accelerated through the use of activators, such as metal stearates (e.g., zinc stearate, calcium stearate) or other additives.[5][6] Modified azodicarbonamide formulations can have decomposition temperatures as low as 170°C.

Thermal Decomposition Pathway

References

The Synthesis of Azodicarbonamide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Azodicarbonamide (ADC), a yellow-orange crystalline powder, is a chemical of significant industrial importance, primarily utilized as a blowing agent in the plastics and rubber industries. This technical guide provides a comprehensive overview of the discovery and synthesis of azodicarbonamide, with a focus on detailed experimental protocols and comparative data. It covers the traditional synthesis route involving the formation of biurea from hydrazine and urea, followed by oxidation, as well as emerging "green" synthesis methodologies. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in chemical synthesis and material science.

Discovery and Historical Context

Azodicarbonamide was first described in 1959. Its utility as a blowing agent stems from its thermal decomposition, which releases a significant volume of nitrogen gas, creating a foamed structure in polymers. While the initial discovery laid the groundwork for its application, subsequent research has focused on optimizing its synthesis to improve yield, purity, and environmental sustainability.

Chemical Synthesis Pathways

The synthesis of azodicarbonamide is predominantly a two-step process:

-

Formation of Hydrazodicarbonamide (Biurea): This intermediate is synthesized from the reaction of hydrazine or its salts with urea.

-

Oxidation of Biurea: The biurea is then oxidized to form azodicarbonamide.

Various reagents and conditions can be employed for the oxidation step, leading to different synthesis routes with varying efficiencies and environmental impacts.

Traditional Synthesis Route

The conventional industrial method involves the reaction of hydrazine sulfate or hydrazine hydrate with urea, followed by oxidation with an oxidizing agent such as chlorine or sodium chlorate.[1]

Green Synthesis Routes

Growing environmental concerns have prompted the development of more sustainable "green" synthesis methods. These approaches utilize less hazardous reagents and produce fewer toxic byproducts. Key green methods include:

-

Hydrogen Peroxide Oxidation: This method employs hydrogen peroxide as a clean oxidant, with water as the only byproduct.[2]

-

Electrochemical Synthesis: This technique involves the anodic oxidation of biurea, offering a reagent-free and environmentally friendly alternative.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis steps.

Synthesis of Hydrazodicarbonamide (Biurea)

Method 1: From Hydrazine Sulfate and Urea [2]

-

Reaction Setup: A mixture of 4 g (0.03 mol) of hydrazine sulfate, 5.4 g (0.09 mol) of urea, and 100 ml of water is heated to reflux with agitation.

-

pH Adjustment: After approximately two hours of boiling, sulfuric acid is added dropwise to maintain the pH between 2 and 2.5.

-

Reaction Time: The reaction is continued for a total of five hours.

-

Isolation: The reaction mixture is cooled and filtered. The resulting precipitate is washed with water to yield biurea.

Method 2: From Hydrazine Hydrate and Urea

-

Reaction Setup: In a two-neck, round-bottom flask, 3 mL (50 mmol) of hydrazine hydrate (85%) and 70 mL of distilled water are acidified with sulfuric acid (50%) to a pH of 3-5.

-

Addition of Urea: 9 g (150 mmol) of urea is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux (105°C) with continuous stirring for 9 hours, maintaining the pH between 3 and 5.

-

Isolation: The mixture is cooled, and the precipitate is collected by filtration, washed with 50 mL of warm water, and air-dried.

Oxidation of Biurea to Azodicarbonamide

Method 1: Hydrogen Peroxide Oxidation [2]

-

Suspension: 2.3 g (0.02 mol) of biurea is suspended in water.

-

Catalyst Addition: 0.6 mmol of potassium bromide is added as a catalyst.

-

Oxidant Addition: The suspension is heated to the desired reaction temperature, the pH is adjusted, and 0.09 mol of hydrogen peroxide is added.

-

Reaction and Isolation: The mixture is stirred for 30 minutes in a water bath to form a yellow precipitate of azodicarbonamide, which is then filtered and washed with distilled water.

Method 2: Electrochemical Oxidation

-

Electrolyte Preparation: 1 g (8.5 mmol) of biurea and 0.105 g (0.9 mmol, 10 mol%) of potassium bromide are dispersed in a solution of 20 mL of water and 30 mL of hydrochloric acid.

-

Electrolysis: The reaction is conducted at 20°C in an undivided cell with two graphite electrodes. A constant potential of 0.1 V is applied for 5 minutes, followed by a 3-minute pause. This cycle is repeated six times.

-

Isolation: The resulting yellow precipitate is collected by filtration, washed with 20 mL of water, and dried at room temperature.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis methods.

Table 1: Synthesis of Hydrazodicarbonamide (Biurea)

| Parameter | Method 1 (Hydrazine Sulfate)[2] | Method 2 (Hydrazine Hydrate) |

| Reactants | Hydrazine sulfate, Urea | Hydrazine hydrate, Urea |

| Solvent | Water | Water |

| pH | 2 - 2.5 | 3 - 5 |

| Temperature | Reflux | 105°C |

| Reaction Time | 5 hours | 9 hours |

| Yield | Not specified | Not specified |

Table 2: Oxidation of Biurea to Azodicarbonamide

| Parameter | Hydrogen Peroxide Oxidation[2] | Electrochemical Oxidation |

| Oxidant | Hydrogen Peroxide | Electric Current |

| Catalyst | Potassium Bromide | Potassium Bromide |

| Solvent/Electrolyte | Water | Water/Hydrochloric Acid |

| Temperature | Optimized (not specified) | 20°C |

| Reaction Time | 30 minutes | 48 minutes (total) |

| Yield | > 95% | 88% |

Visualizations

Synthesis Pathway of Azodicarbonamide

Caption: General synthesis pathway of Azodicarbonamide.

Experimental Workflow for Biurea Synthesis (Method 2)

Caption: Workflow for Biurea synthesis from Hydrazine Hydrate.

Experimental Workflow for Azodicarbonamide Synthesis (Electrochemical Method)

Caption: Workflow for electrochemical synthesis of Azodicarbonamide.

Conclusion

The synthesis of azodicarbonamide is a well-established industrial process with ongoing research focused on improving its environmental footprint. The traditional synthesis methods, while effective, are being challenged by greener alternatives that offer comparable yields with reduced environmental impact. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals seeking to understand and optimize the synthesis of this important industrial chemical. Future research will likely continue to focus on the development of even more sustainable and efficient synthesis pathways.

References

Thermal Decomposition of Azodicarbonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azodicarbonamide (ADA), a widely utilized chemical blowing agent and food additive, undergoes complex thermal decomposition, yielding a variety of gaseous and solid products. Understanding the intricate pathways of its decomposition is paramount for controlling its applications in polymer foaming, ensuring food safety, and for comprehensive risk assessment. This technical guide provides an in-depth analysis of the thermal decomposition products of ADA, presenting quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways and analytical workflows.

Introduction

Azodicarbonamide (C₂H₄N₄O₂) is a yellow-orange crystalline powder valued for its ability to release a high volume of gas upon heating. This property makes it an effective blowing agent in the production of foamed plastics and rubber. Additionally, it has been used as a dough conditioner in the food industry. The thermal decomposition of ADA is an exothermic process that typically initiates at temperatures between 160°C and 205°C in air, although this range can be influenced by the presence of activators or inhibitors. The decomposition process is complex and proceeds through multiple stages, resulting in a mixture of gaseous and solid residues. A thorough understanding of these decomposition products and the mechanisms of their formation is critical for optimizing industrial processes and for evaluating the safety of ADA-containing products.

Decomposition Products of Azodicarbonamide

The thermal decomposition of azodicarbonamide results in a complex mixture of gaseous and solid products. The composition and relative abundance of these products are highly dependent on the temperature, heating rate, and the surrounding environment (e.g., inert atmosphere, presence of polymers).

Gaseous Products

The primary gaseous products evolved during the thermal decomposition of ADA include:

-

Nitrogen (N₂): The principal gaseous product, resulting from the breakdown of the azo group (-N=N-).

-

Carbon Monoxide (CO): A significant gaseous byproduct.

-

Carbon Dioxide (CO₂): Formed, particularly at higher temperatures, likely from secondary reactions of intermediate products.

-

Ammonia (NH₃): Another major gaseous product, the formation of which can be temperature-dependent.

-

Isocyanic Acid (HNCO): A reactive intermediate that is formed at lower temperatures and can participate in secondary reactions to form solid residues.

Solid Residues

The solid residue remaining after the thermal decomposition of ADA is a mixture of several compounds, including:

-

Biurea (H₂NCONHNHCONH₂): A major solid product formed from the partial decomposition of ADA. It is considered a stable intermediate in the formation of other products.

-

Urazole (C₂H₃N₃O₂): A heterocyclic compound formed through further decomposition and cyclization reactions.

-

Cyanuric Acid (C₃H₃N₃O₃): A trimer of isocyanic acid, formed as a secondary product.

-

Cyamelide: A polymer of isocyanic acid.

-

Urea (CH₄N₂O): Can be present in the sublimate formed during decomposition.

Products of Concern in Food Applications

When azodicarbonamide is used as a dough conditioner, its thermal decomposition during baking can lead to the formation of trace amounts of compounds that have raised health concerns:

-

Semicarbazide (SEM, H₂NCONHNH₂): A known carcinogen in animal studies, formed from the breakdown of ADA. Its formation is a significant concern in the food industry.

-

Urethane (Ethyl Carbamate, C₃H₇NO₂): Another potential carcinogen that can be formed as a byproduct of ADA decomposition in food products.

Quantitative Analysis of Decomposition Products

The quantitative determination of the various decomposition products is crucial for understanding the reaction stoichiometry and for process optimization. The yields of these products are highly dependent on the experimental conditions.

Table 1: Summary of Identified Thermal Decomposition Products of Azodicarbonamide

| Product Category | Product Name | Chemical Formula | Typical Formation Conditions |

| Gaseous | Nitrogen | N₂ | Primary decomposition product across all temperature ranges. |

| Carbon Monoxide | CO | Primary decomposition product across all temperature ranges. | |

| Ammonia | NH₃ | Higher temperatures. | |

| Carbon Dioxide | CO₂ | Higher temperatures, secondary reactions. | |

| Isocyanic Acid | HNCO | Lower temperatures, reactive intermediate. | |

| Solid | Biurea | C₂H₆N₄O₂ | Primary solid residue. |

| Urazole | C₂H₃N₃O₂ | Formed from biurea at higher temperatures. | |

| Cyanuric Acid | C₃H₃N₃O₃ | Secondary product from isocyanic acid trimerization. | |

| Cyamelide | (HNCO)ₓ | Polymer of isocyanic acid. | |

| Urea | CH₄N₂O | Found in sublimate. | |

| Food Byproducts | Semicarbazide | CH₅N₃O | Formed during baking of ADA-treated flour. |

| Urethane | C₃H₇NO₂ | Formed during baking of ADA-treated flour. |

Note: Specific quantitative yields are highly dependent on experimental conditions and are not consistently reported across the literature. The table indicates the major products identified under typical thermal decomposition conditions.

Experimental Protocols

A variety of analytical techniques are employed to study the thermal decomposition of azodicarbonamide and to identify and quantify its decomposition products.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the mass loss of ADA as a function of temperature and to identify the evolved gaseous products in real-time.

Methodology:

-

A small, precisely weighed sample of azodicarbonamide (typically 1-5 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 50-100 mL/min).

-

The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line (typically maintained at >200°C to prevent condensation) to a mass spectrometer.

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) range (e.g., 1-200 amu) to detect the various gaseous decomposition products. Alternatively, selected ion monitoring (SIM) can be used to track specific known products with higher sensitivity.

-

The TGA data (mass loss vs. temperature) is correlated with the MS data (ion current vs. temperature) to identify the temperature ranges at which specific gases are evolved.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the non-volatile solid decomposition products, such as biurea and urazole.

Methodology for Biurea Analysis:

-

Sample Preparation: The solid residue from the thermal decomposition is dissolved in a suitable solvent. For food matrices, an extraction with a mixture of dimethylformamide and water may be employed.

-

Chromatographic System: A reverse-phase HPLC system is typically used.

-

Column: A C18 column is commonly employed.

-

Mobile Phase: A simple mobile phase, such as 100% water, has been used for the separation of biurea.

-

Detection: UV detection is used for quantification. Biurea can be monitored at 190 nm, while residual azodicarbonamide can be monitored at a higher wavelength (e.g., 425 nm) to ensure separation.

-

Quantification: External standards of known concentrations of biurea are used to create a calibration curve for accurate quantification.

Visualizations

Decomposition Pathway of Azodicarbonamide

Caption: Proposed thermal decomposition pathways of azodicarbonamide.

Experimental Workflow for TGA-MS Analysis

Caption: Experimental workflow for TGA-MS analysis of azodicarbonamide.

Conclusion

The thermal decomposition of azodicarbonamide is a multifaceted process that generates a range of gaseous and solid products. The primary decomposition pathway leads to the formation of nitrogen, carbon monoxide, ammonia, and biurea. Secondary reactions at varying temperatures can produce urazole, cyanuric acid, and other compounds. In food applications, the formation of semicarbazide and urethane is a critical consideration due to their potential health risks. The analytical methodologies outlined in this guide, particularly TGA-MS and HPLC, are essential tools for characterizing the decomposition profile of ADA. A comprehensive understanding of these decomposition products and their formation pathways is vital for the safe and effective use of azodicarbonamide in its various industrial and commercial applications. Further research to quantify the yields of these products under a wider range of conditions will continue to enhance the safety and efficiency of processes involving this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Azodicarbonamide

Introduction

Azodicarbonamide (ADCA), also known by synonyms such as ADA and azo(bis)formamide, is a synthetic crystalline solid with the molecular formula C₂H₄N₄O₂.[1][2] It presents as a yellow to orange-red, odorless powder.[1][2][3] While it has been used as a dough conditioner and flour bleaching agent in the food industry (E number E927), its principal application is as a chemical blowing agent in the production of foamed plastics and rubbers, such as PVC, polyolefins, and synthetic leather.[1][3][4] Its utility is derived from its characteristic thermal decomposition, which releases a significant volume of gas, creating a cellular structure within polymer matrices.[5] This guide provides a comprehensive overview of the core physical and chemical properties of Azodicarbonamide, intended for researchers, scientists, and professionals in drug development and material science.

Section 1: Identification and Nomenclature

The fundamental identifiers for Azodicarbonamide are summarized below, providing a clear reference for its classification and chemical identity.

| Identifier | Value |

| IUPAC Name | (E)-carbamoyliminourea[2] |

| CAS Number | 123-77-3[2] |

| Molecular Formula | C₂H₄N₄O₂[1][2] |

| Molecular Weight | 116.08 g/mol [2][6] |

| Common Synonyms | ADCA, ADA, Azobisformamide, Azodicarboxamide, Diazenedicarboxamide[1][2][4] |

Section 2: Physical Properties

The physical characteristics of Azodicarbonamide are crucial for its handling, storage, and application, particularly in polymer processing.

Core Physical Data

Quantitative physical data for Azodicarbonamide are presented in the table below. Its high decomposition temperature and insolubility in common solvents are key features.

| Property | Value | Reference(s) |

| Appearance | Yellow to orange-red crystalline powder | [1][2][3] |

| Odor | Odorless | [1][3][7] |

| Decomposition Temperature | 195 - 210 °C (in air, unmodified) | [1][7][8][9] |

| Specific Gravity | 1.65 g/cm³ at 20 °C | [6][10] |

| Vapor Pressure | 2.53 × 10⁻¹¹ kPa at 20 °C | [4] |

Solubility

Azodicarbonamide's solubility is limited, a factor that influences its dispersion in various media.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (<0.1 mg/mL at 21 °C) | [2][6] |

| Common Organic Solvents | Insoluble | [2][6] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2][4] |

| N,N-Dimethylformamide (DMF) | Soluble | [4] |

Particle Size

The particle size of Azodicarbonamide is a critical parameter, especially in its role as a blowing agent, as it affects the efficiency and uniformity of foam cell structure.[11] Commercial grades are available in various particle size distributions:

-

Fine Grades: Average particle diameter of less than 8 microns.[11]

-

Intermediate Grades: Average particle diameter between 8 and 12 microns.[11]

-

Coarse Grades: Average particle diameter greater than 12 microns.[11]

For many polymer applications, a particle size between 3 to 7 microns is recommended to achieve uniform foaming and prevent defects.[12] Some specialized applications utilize micronized powders with a mean diameter (d50) of 2 µm or less.[13]

Section 3: Chemical Properties and Reactivity

The chemical behavior of Azodicarbonamide is dominated by the reactivity of its azo group and its thermal instability.

Synthesis

The industrial synthesis of Azodicarbonamide is typically a two-step process. The first step involves the reaction of urea with hydrazine to form an intermediate, 1,2-dicarbamoylhydrazine, commonly known as biurea.[1] In the second step, this biurea intermediate is oxidized to yield Azodicarbonamide.[1] Various oxidizing agents can be employed, including chlorine, sodium chlorate, or greener alternatives like hydrogen peroxide.[1][4][14]

A simplified two-step synthesis pathway for Azodicarbonamide.

Thermal Decomposition

The primary application of Azodicarbonamide as a blowing agent is due to its thermal decomposition, which is an exothermic process.[5] When heated, it breaks down to produce a mixture of gases, primarily nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (NH₃).[1][4][5] The solid residues mainly consist of biurea, but can also include urazole and cyanuric acid depending on the conditions.[1][15][16] The decomposition temperature can be lowered from its typical 200 °C range to as low as 160-170 °C by the addition of activators, which are often metal salts or oxides (e.g., zinc, lead, or cadmium compounds).[1][9]

Simplified thermal decomposition pathway of Azodicarbonamide.

Other Chemical Reactions

-

As an Oxidizing Agent: In the presence of moisture, such as in flour dough, Azodicarbonamide acts as an oxidizing agent. Its main reaction product in this context is biurea, which is stable during baking.[1]

-

Hydrolysis: It reacts with hot water to produce nitrogen, carbon monoxide, and ammonia.[6]

-

Acid Decomposition: It decomposes in hot hydrochloric acid.[6]

-

Incompatibilities: Azodicarbonamide is incompatible with strong acids, strong bases, and compounds of heavy metals.[6]

Section 4: Crystal Structure

X-ray diffraction studies have determined that Azodicarbonamide crystallizes in a monoclinic system with the space group P2₁/n.[17] The crystal structure consists of nearly planar molecules that are linked into sheets by nitrogen-oxygen hydrogen bonds.[17] These sheets are held together by weaker van der Waals forces, which explains the material's ability to be easily cleaved.[17]

Section 5: Experimental Protocols

Standardized analytical methods are essential for the quantification and quality control of Azodicarbonamide in various matrices.

Determination of Azodicarbonamide in Air Samples

This protocol details a method for quantifying airborne ADCA, relevant for occupational health and safety monitoring.[4][18]

-

Objective: To determine the time-weighted average concentration of Azodicarbonamide in workplace air.

-

Methodology:

-

Sampling: Air is drawn through a 37-mm Teflon® filter using a calibrated personal sampling pump at a constant flow rate of 2 L/min.[4][18]

-

Sample Preparation: The filter is removed from its cassette in a laboratory setting. It is placed into a scintillation vial, and a precise volume (e.g., 2 mL) of Dimethyl sulfoxide (DMSO) is added as an extraction solvent.[18]

-

Extraction: The vial is agitated in a sonic bath for approximately one hour to ensure complete dissolution of the ADCA from the filter into the DMSO.[18]

-

Analysis: The resulting solution is analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a UV detector.[18][19]

-

Quantification: The concentration of ADCA in the sample is determined by comparing its peak area to a calibration curve generated from certified standards of known concentrations.[18]

-

Experimental workflow for analyzing airborne Azodicarbonamide.

Determination of Azodicarbonamide in Flour

This method is used for the regulatory control and analysis of ADCA as a food additive.[20]

-

Objective: To quantify the amount of Azodicarbonamide in wheat flour.

-

Methodology:

-

Sample Preparation: A homogenized sample of flour (e.g., 5 g) is accurately weighed into a 20 mL centrifuge tube.[20]

-

Extraction: A specific volume of an extraction solvent mixture, typically N,N-Dimethylformamide and Dimethyl sulfoxide (DMF/DMSO, 9:1 v/v), is added to the tube.[20] The mixture is vortexed for approximately 10 minutes to extract the ADCA.

-

Centrifugation: The sample is centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the solid flour matrix from the liquid extract.[20]

-

Filtration: The resulting supernatant is carefully collected and passed through a 0.45 µm syringe filter to remove any remaining particulate matter prior to injection.[20]

-

Analysis: The filtered extract is analyzed using HPLC with UV detection.[20] The detection wavelength is selected based on the UV absorbance maximum of Azodicarbonamide.

-

Quantification: The concentration is calculated based on a calibration curve prepared from ADCA standards in the same solvent mixture.[20]

-

Spectroscopic Characterization

Various spectroscopic techniques are employed for the structural confirmation and analysis of Azodicarbonamide.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are used to identify functional groups and confirm the molecular structure of ADCA and its decomposition products like biurea.[21]

-

UV-Vis Spectroscopy: This technique is used to characterize the electronic transitions within the molecule and is the basis for its detection in HPLC analysis.[20]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition profile, determine the decomposition temperature, and measure the heat released during the exothermic reaction.[14]

Azodicarbonamide possesses a distinct set of physical and chemical properties that define its primary industrial role as a chemical blowing agent. Its thermal instability is the most critical characteristic, with a well-defined decomposition temperature and gas evolution profile that can be tailored with activators. While insoluble in water and most common solvents, it is soluble in polar aprotic solvents like DMSO, which is utilized in analytical procedures. The methodologies for its synthesis and analysis are well-established, allowing for effective quality control and monitoring in both industrial and food-related applications. A thorough understanding of these properties is essential for its safe handling and the optimization of processes in which it is employed.

References

- 1. Azodicarbonamide - Wikipedia [en.wikipedia.org]

- 2. Azodicarbonamide | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Azodicarbonamide (CICADS) [inchem.org]

- 5. nbinno.com [nbinno.com]

- 6. AZODICARBONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. US3305496A - Activated azodicarbonamide - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. icodassociates.com [icodassociates.com]

- 12. chemicaladditives.com.mx [chemicaladditives.com.mx]

- 13. WO2007048820A2 - Micronised azodicarbonamide, the preparation and use thereof - Google Patents [patents.google.com]

- 14. Study on Catalytic Synthesis of Azodicarbonamide with Hydrogen Peroxide as a Green Oxidant [ijnc.ir]

- 15. The mechanism of thermal decomposition of azodicarbonamide and the influence of zinc oxide [journal.buct.edu.cn]

- 16. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. Development and use of a sampling and analytical method for azodicarbonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. Comparative studies by IR, Raman, and surface-enhanced Raman spectroscopy of azodicarbonamide, biurea and semicarbazide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Caution: A Technical Guide to the Safe Handling of Azodicarbonamide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Azodicarbonamide (ADA), a yellow to orange-red crystalline powder, is a versatile chemical reagent utilized in various industrial and laboratory applications. While its utility is significant, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount for the well-being of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of azodicarbonamide, with a focus on mitigating risks in a research and drug development environment.

Understanding the Hazard Profile of Azodicarbonamide

Azodicarbonamide is classified as a hazardous substance with the primary health concern being respiratory sensitization. Inhalation of ADA dust can lead to allergic reactions, asthma-like symptoms, and other respiratory issues.[1][2][3] It is crucial to minimize the generation of airborne dust during all handling procedures.

GHS Classification:

-

Hazard Class: Respiratory Sensitization, Category 1

-

Signal Word: Danger

-

Hazard Statement: H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Pictogram:

Physical and Chemical Properties

A clear understanding of ADA's physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄O₂ | [4] |

| Molecular Weight | 116.08 g/mol | [5] |

| Appearance | Yellow to orange-red crystalline powder | [4][6] |

| Odor | Odorless | [4] |

| Melting Point | >180°C with decomposition (>356°F) | [7] |

| Decomposition Temperature | Approximately 200-220°C (392-428°F) | [2] |

| Solubility | Practically insoluble in water and ethanol; slightly soluble in dimethyl sulfoxide (DMSO) | [7] |

| Incompatibilities | Strong acids, strong bases, oxidizing agents, and compounds of heavy metals.[3][5] |

Toxicological Data

The primary toxicological concern is respiratory sensitization. However, other potential health effects should also be noted.

| Metric | Value | Species | Route | Source |

| LD₅₀ (Acute Oral) | >6400 mg/kg | Rat | Oral | [8] |

| LD₅₀ (Acute Dermal) | >500 mg/kg | Rat | Dermal | [8] |

| LC₅₀ (Acute Inhalation) | >6100 mg/m³ | Rat | Inhalation | [1] |

| Skin Contact | May cause skin irritation.[2] | |||

| Eye Contact | May cause mechanical eye irritation. | |||

| Ingestion | May cause gastrointestinal irritation. |

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for azodicarbonamide. In the absence of specific limits, some sources recommend treating it as a nuisance dust.[2] However, due to its sensitizing properties, exposures should be kept as low as reasonably practicable (ALARP). A NIOSH Health Hazard Evaluation Report concluded that exposure to particulate azodicarbonamide presents a potential respiratory health hazard.[2]

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with azodicarbonamide is initiated. The hierarchy of controls should be applied to minimize exposure.

Figure 1: Hierarchy of Controls for Azodicarbonamide.

Experimental Protocols

The following protocols are provided as a guide and should be adapted to specific laboratory conditions and procedures.

Protocol for Safe Weighing and Handling of Azodicarbonamide Powder

Objective: To safely weigh and handle solid azodicarbonamide while minimizing dust generation and exposure.

Materials:

-

Azodicarbonamide

-

Analytical balance or weighing station with a draft shield

-

Weighing paper or boat

-

Spatula

-

Appropriate receiving vessel (e.g., flask, beaker)

-

Personal Protective Equipment (see Section 4)

-

Waste container for contaminated materials

Procedure:

-

Preparation:

-

Ensure the work area is clean and free of clutter.

-

Work within a certified chemical fume hood or a ventilated balance enclosure.[9]

-

Don all required PPE.

-

Have a designated waste container ready for contaminated items.

-

-

Weighing:

-

Place a clean weighing paper or boat on the balance pan.

-

Tare the balance.

-

Carefully open the azodicarbonamide container inside the fume hood.

-

Using a clean spatula, slowly transfer the desired amount of ADA onto the weighing paper/boat. Avoid any sudden movements that could generate dust.

-

If an excess amount is dispensed, do not return it to the original container. Dispose of it as hazardous waste.[10]

-

Once the target weight is achieved, carefully close the ADA container.

-

-

Transfer:

-

Gently fold the weighing paper or carefully handle the weighing boat to transfer the powder into the receiving vessel.

-

Tap the paper or boat to ensure all the powder is transferred.

-

-

Cleanup:

-

Wipe the spatula, weighing boat (if reusable), and any contaminated surfaces with a damp cloth or towel to collect any residual powder.

-

Dispose of all contaminated items (weighing paper, gloves, wipes) in the designated hazardous waste container.

-

Wash hands thoroughly after completing the procedure.[3]

-

Protocol for a Minor Spill of Azodicarbonamide Powder (<10 grams)

Objective: To safely clean up a minor spill of azodicarbonamide powder.

Materials:

-

Spill kit containing:

-

Absorbent pads or inert absorbent material (e.g., vermiculite, sand)

-

Two pairs of chemical-resistant gloves

-

Safety goggles

-

Disposable N95 respirator or higher

-

Plastic scoop and dustpan

-

Sealable plastic bags for waste disposal

-

Wet wipes or damp cloths

-

-

Hazardous waste labels

Procedure:

-

Immediate Actions:

-

Alert others in the immediate area of the spill.[11]

-

If there is a risk of inhalation, evacuate the immediate area and ensure proper ventilation (if safe to do so).

-

-

Spill Cleanup:

-

Don the appropriate PPE from the spill kit.

-

Carefully place a damp paper towel or absorbent pad over the spill to prevent the powder from becoming airborne.[12]

-

Gently scoop the moistened powder and absorbent material into a sealable plastic bag using a plastic scoop and dustpan.[12]

-

Wipe the spill area with wet wipes or a damp cloth, working from the outside in. Place all used wipes into the waste bag.[13]

-

Double-bag all contaminated materials.[14]

-

Label the bag as "Hazardous Waste: Azodicarbonamide" and include the date.

-

-

Decontamination:

-

Wipe down the scoop, dustpan, and any other reusable equipment with a damp cloth and then clean with soap and water.

-

Remove PPE and dispose of single-use items in the hazardous waste bag.

-

Wash hands thoroughly with soap and water.

-

-

Reporting:

-

Report the spill to the laboratory supervisor or safety officer.

-

Protocol for Chemical Waste Disposal of Azodicarbonamide

Objective: To safely dispose of azodicarbonamide waste.

Materials:

-

Designated hazardous waste container (sealable, compatible material)

-

Hazardous waste labels

-

PPE as required for handling ADA

Procedure:

-

Solid Waste:

-

Collect all solid waste contaminated with azodicarbonamide (e.g., excess powder, contaminated weighing paper, gloves, wipes) in a designated, sealable hazardous waste container.[15]

-

Ensure the container is properly labeled with "Hazardous Waste: Azodicarbonamide" and the accumulation start date.

-

Keep the waste container closed except when adding waste.[15]

-

-

Liquid Waste (Solutions containing ADA):

-

Collect all liquid waste containing azodicarbonamide in a separate, compatible, and clearly labeled hazardous waste container.

-

Do not mix with incompatible waste streams.

-

-

Disposal:

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling azodicarbonamide powder:

-

Respiratory Protection: A NIOSH-approved N95 or higher-rated particulate respirator is essential to prevent inhalation of dust.[2][17]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or chloroprene) should be worn.[9]

-

Body Protection: A lab coat with long sleeves, full-length pants, and closed-toe shoes must be worn to prevent skin contact.[9]

References

- 1. echemi.com [echemi.com]

- 2. cdc.gov [cdc.gov]

- 3. nbinno.com [nbinno.com]

- 4. Azodicarbonamide - Wikipedia [en.wikipedia.org]

- 5. AZODICARBONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fao.org [fao.org]

- 8. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]

- 9. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]

- 10. addgene.org [addgene.org]

- 11. cmu.edu [cmu.edu]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. westlab.com [westlab.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. vumc.org [vumc.org]

- 17. nbinno.com [nbinno.com]

Biological Effects of Azodicarbonamide Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azodicarbonamide (ADA) is a chemical agent with a dual identity, serving as a dough conditioner in the food industry and a blowing agent in the production of foamed plastics. This dual utility has led to extensive evaluation of its biological effects upon occupational and dietary exposure. This technical guide provides an in-depth overview of the current scientific understanding of the biological consequences of ADA exposure, with a focus on its toxicological profile, metabolic fate, and mechanisms of action. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Introduction

Azodicarbonamide (C₂H₄N₄O₂) is a yellow-orange, crystalline solid. In the baking industry, it acts as a flour-improving agent, enhancing dough's elasticity and strength. In industrial applications, its thermal decomposition to nitrogen, carbon monoxide, carbon dioxide, and ammonia makes it an effective blowing agent for plastics and rubbers. Upon ingestion or inhalation, ADA is rapidly metabolized, primarily to biurea, which is considered inert and is excreted. However, under certain conditions, particularly with heating, ADA can also break down into semicarbazide (SEM), a compound that has raised toxicological concerns. This guide will delve into the multifaceted biological effects of ADA and its metabolites, drawing from in vitro and in vivo studies.

Metabolism and Toxicokinetics

Following exposure, azodicarbonamide is quickly converted to its main metabolite, biurea. In rats, after inhalation or oral administration, ADA is rapidly transformed into biurea, which is then primarily excreted in the urine with minimal systemic retention[1]. One study found that after inhalation exposure in rats, ADA was not detectable in lung tissue, while biurea concentrations increased, suggesting rapid clearance[2].

A key area of concern is the formation of semicarbazide (SEM) from ADA, particularly when heated, as in the baking process. Studies have shown that SEM can be formed in bread made from ADA-treated flour, with levels in the crust reaching up to 0.2 mg/kg[3]. The FDA has conducted exposure assessments for SEM from the use of ADA in bread[4].

Biological Effects of Exposure

Respiratory Sensitization

Occupational exposure to ADA dust has been linked to respiratory issues, including asthma and bronchial hyperreactivity[5][6]. A review of literature on occupational exposure confirms that long-term exposure can lead to persistent respiratory symptoms, with a lowest observed adverse effect concentration (LOAEC) for reduced lung spirometric parameters suggested at 0.036 mg/m³[1].

Immunosuppression

In vitro studies have demonstrated that ADA can inhibit T-cell responses in a dose-dependent manner. This immunosuppressive effect is attributed to a direct action on the calcium mobilization machinery within T-lymphocytes. ADA has been shown to strongly inhibit the influx of calcium, which is a critical step in T-cell activation[6][7].

Endocrine Disruption by Semicarbazide

The ADA metabolite, semicarbazide (SEM), has been identified as an endocrine disruptor. In vivo studies in rats have shown that oral administration of SEM can lead to altered sexual development, with delayed vaginal opening in females and effects on preputial separation in males at doses ranging from 40 to 140 mg/kg body weight per day[5]. SEM has been shown to have anti-estrogenic effects, leading to a dose-dependent reduction in serum estrogen levels in female rats[5].

Genotoxicity and Carcinogenicity of Semicarbazide

Semicarbazide has been shown to induce DNA damage. In vitro studies have demonstrated that in the presence of Cu(II), SEM can cause DNA damage, particularly at thymine and cytosine residues, through the generation of reactive oxygen species (ROS) and carbamoyl radicals[5]. While some studies have shown weak or no mutagenicity in the Salmonella-microsome test, its carcinogenic potential in animal models has been noted[5]. The breakdown of ADA during baking can also lead to the formation of urethane, a recognized carcinogen[8].

Neurobehavioral Effects

Studies in rats have investigated the effects of ADA-containing diets on neurobehavior. One study found that rats fed diets containing 1%, 2%, and 4% ADA for 28 days exhibited a significant decrease in weight gain and food intake, as well as alterations in locomotor activity[1][3]. However, this study did not find significant changes in brain oxidative status or neuro-histomorphological alterations[3].

Hepatic and Renal Effects

At high doses, ADA has been shown to cause liver and kidney injury in rats. A 28-day study where rats were fed diets with 1%, 2%, and 4% ADA resulted in a dose-related decrease in superoxide dismutase activity and glutathione levels, along with increased lipid peroxidation, and biochemical and morphological evidence of liver and kidney damage[9].

Quantitative Data

The following tables summarize quantitative data from key toxicological studies on Azodicarbonamide and its metabolite, Semicarbazide.

Table 1: In Vivo Effects of Azodicarbonamide Exposure in Rats

| Effect | Species | Route | Dosing Regimen | Observed Effects | Reference |

| Neurobehavioral | Rat | Oral (diet) | 1%, 2%, and 4% ADA in diet for 28 days | Significant decrease in weight gain and food intake. Decreased locomotor activity. No significant changes in brain oxidative status or neuromorphology.[1][3] | [1][3] |

| Hepatic and Renal Toxicity | Rat | Oral (diet) | 1%, 2%, and 4% ADA in diet for 28 days | Dose-related decrease in antioxidant enzymes (SOD, GSH). Increased lipid peroxidation. Biochemical and morphological evidence of liver and kidney injury.[9] | [9] |

| Inhalation Toxicity | Rat | Inhalation | 2.0, 9.4, 52, 102, or 207 mg/m³ for 2 weeks | Slight depression in terminal body weights at the highest exposure. Lower liver weights in males at 200 mg/m³. No significant histopathological lesions.[2] | [2] |

| Subchronic Inhalation | Rat | Inhalation | 50, 100, or 204 mg/m³ for 13 weeks | Increased lung weights and enlarged lymph nodes at 50 mg/m³. Perivascular cuffing with lymphocytes and type II cell hyperplasia in the lungs at 50 mg/m³.[2] | [2] |

Table 2: In Vivo Effects of Semicarbazide Exposure

| Effect | Species | Route | Dosing Regimen | Observed Effects | Reference |

| Endocrine Disruption | Rat | Oral | 40, 75, and 140 mg/kg bw/day for 28 days | Delayed vaginal opening in females at all doses. Altered preputial separation in males. Dose-dependent reduction in serum estrogen levels in females. Increased hepatic aromatase activity.[5] | [5] |

| Genotoxicity | Rat | Oral | 50, 100, and 150 mg/kg b.w. | Statistically significant increase in micronuclei frequencies in bone marrow polychromatic erythrocytes, with no clear dose-response pattern.[10] | [10] |

Table 3: Occupational Exposure to Azodicarbonamide and Respiratory Effects

| Study Population | Exposure Levels (8-h TWA) | Health Outcomes | Reference |

| Workers in a plastics injection molding facility | Not specified | Strong association between working with ADA and eye/nose/throat irritation, cough, wheezing, and chest tightness.[11] | [11] |

| Workers in a plastics molding facility | Mean concentrations up to 5.0 mg/m³ | Modest decrements in pulmonary function between start and end of shift.[11] | [11] |

| Literature Review of Occupational Exposure | LOAEC of 0.036 mg/m³ | Considered the lowest observed adverse effect concentration for causing a critical reduction in lung spirometric parameters.[1] | [1] |

Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To assess the immunosuppressive potential of Azodicarbonamide by measuring its effect on T-cell proliferation.

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Purification: Purify CD4+ T-lymphocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.

-

Cell Culture: Culture the purified CD4+ T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Stimulation: Coat 96-well plates with anti-CD3 monoclonal antibodies. Add purified T-cells to the wells along with soluble anti-CD28 monoclonal antibodies to provide co-stimulation.

-

ADA Treatment: Prepare stock solutions of Azodicarbonamide in a suitable solvent (e.g., DMSO) and add to the cell cultures at various concentrations. Include a vehicle control.

-

Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess T-cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After culture, analyze the dilution of CFSE fluorescence by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

-

-

Data Analysis: Express the results as a percentage of the proliferation observed in the control (stimulated but untreated) cells.

In Vivo Neurobehavioral and Toxicity Study in Rats

Objective: To evaluate the neurobehavioral and systemic toxicity of Azodicarbonamide following dietary exposure in rats.

Methodology:

-

Animals: Use adult male Wistar rats, housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet Preparation: Prepare diets containing Azodicarbonamide at different concentrations (e.g., 1%, 2%, and 4% by weight) mixed into standard rat chow. A control group receives the standard diet.

-

Exposure: Provide the respective diets and water ad libitum for a period of 28 days.

-

Monitoring: Record body weight and food consumption weekly.

-

Neurobehavioral Testing (Day 29):

-

Open Field Test: Place each rat in the center of an open field arena and record locomotor activity (number of squares crossed), rearing frequency, and grooming behavior for a defined period (e.g., 5 minutes).

-

Elevated Plus Maze: Assess anxiety-like behavior by measuring the time spent in the open and closed arms of the maze.

-

Y-Maze: Evaluate spatial working memory by recording the sequence of arm entries and calculating the percentage of spontaneous alternations.

-

-

Biochemical and Histological Analysis (Day 30):

-

Euthanasia and Sample Collection: Euthanize the rats and collect blood for hematological and serum biochemical analysis (e.g., liver and kidney function markers).

-

Organ Collection: Dissect and weigh the liver and kidneys.

-

Oxidative Stress Markers: Homogenize a portion of the liver and kidney tissue to measure levels of malondialdehyde (MDA) and activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

-

Histopathology: Fix the remaining portions of the liver and kidneys in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.

-

Signaling Pathways and Mechanisms of Action

Immunosuppression via Inhibition of Calcium Signaling

Azodicarbonamide exerts its immunosuppressive effects by interfering with a critical step in T-cell activation: the increase in intracellular calcium concentration. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that leads to the depletion of calcium from the endoplasmic reticulum, which in turn triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of calcium. This calcium influx is essential for the activation of transcription factors, such as NFAT, which are required for T-cell proliferation and cytokine production. ADA has been shown to inhibit this store-operated calcium entry, thereby dampening the T-cell response.

Caption: ADA inhibits T-cell activation by blocking store-operated calcium channels.

Endocrine Disruption by Semicarbazide

Semicarbazide, a metabolite of ADA, disrupts the endocrine system by exerting anti-estrogenic effects. It interferes with the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced synthesis of sex hormones. Studies have shown that SEM can decrease the expression of key genes involved in steroidogenesis and estrogen signaling.

Caption: Semicarbazide disrupts the HPG axis, leading to reduced sex hormone levels.

Genotoxicity of Semicarbazide via Oxidative Stress

The genotoxicity of semicarbazide is linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. In the presence of metal ions like copper, SEM can lead to the production of superoxide radicals and hydrogen peroxide. These ROS can directly damage DNA through oxidation of bases and sugar-phosphate backbone cleavage. Additionally, the formation of carbamoyl radicals from SEM can also contribute to DNA damage.

Caption: Semicarbazide induces DNA damage through the generation of ROS and radicals.

Conclusion

Azodicarbonamide exposure presents a complex toxicological profile. While ADA itself is rapidly metabolized to the relatively inert biurea, its breakdown product, semicarbazide, is of greater concern due to its endocrine-disrupting and genotoxic potential. Occupational exposure to ADA dust is a clear risk for respiratory sensitization. The immunosuppressive effects of ADA, mediated through the inhibition of calcium signaling in T-cells, represent another important biological activity. This technical guide has synthesized the current knowledge on the biological effects of ADA, providing quantitative data, experimental methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in their understanding of this compound. Further research is warranted to fully elucidate the dose-response relationships for all observed effects and to translate these findings into comprehensive risk assessments for human health.

References

- 1. [Effect of occupational exposure to ADCA on the incidence of allergic respiratory reactions - a literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdc.gov [cdc.gov]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. Carcinogenic semicarbazide induces sequence-specific DNA damage through the generation of reactive oxygen species and the derived organic radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An emerging water contaminant, semicarbazide, exerts an anti-estrogenic effect in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. siga.fiocruz.br [siga.fiocruz.br]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of genotoxic effects of semicarbazide on cultured human lymphocytes and rat bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Food-added azodicarbonamide alters haematogical parameters, antioxidant status and biochemical/histomorphological indices of liver and kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of Azodicarbonamide

Introduction

Azodicarbonamide, also known as ADA, is a chemical compound widely recognized for its utility as a blowing agent in the rubber and plastics industries and as a dough conditioner in food production.[1][2] This yellow to orange-red crystalline powder is odorless and has the molecular formula C2H4N4O2.[2][3] First described in 1959 by John Bryden, it has since become a significant industrial chemical.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and drug development professionals.

CAS Number and Molecular Structure

The molecular structure of azodicarbonamide features a central azo group (-N=N-) bonded to two formamide groups (-CONH2).

Physicochemical Properties

A summary of the key physical and chemical properties of azodicarbonamide is presented in the table below.

| Property | Value | References |

| Molecular Weight | 116.08 g/mol | [5] |

| Appearance | Yellow to orange-red crystalline powder | [3][4] |

| Melting Point | 225 °C (decomposes) | [3] |

| Solubility | Insoluble in water and common solvents; Soluble in dimethyl sulfoxide (DMSO) | [4] |

| Density | 1.65 g/cm³ | [5] |

Synthesis of Azodicarbonamide

Azodicarbonamide is primarily synthesized through a two-step process involving the formation of biurea (hydrazodicarbonamide) followed by its oxidation.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Biurea (Hydrazodicarbonamide)

-

Reaction: Urea is treated with hydrazine to form biurea.[3] The idealized reaction is: 2 O=C(NH2)2 + H2N−NH2 → H2N−C(=O)−NH−NH−C(=O)−NH2 + 2 NH3

-

Procedure: This reaction is typically carried out under high temperature and pressure.[1][6]

Step 2: Oxidation of Biurea to Azodicarbonamide

-

Reaction: The synthesized biurea is then oxidized to yield azodicarbonamide.[3] H2N−C(=O)−NH−NH−C(=O)−NH2 + Cl2 → H2N−C(=O)−N=N−C(=O)−NH2 + 2 HCl

-

Alternative Oxidants: While gaseous chlorine is one method, other oxidizing agents can be used.[3] An alternative, greener synthesis involves the use of hydrogen peroxide as the oxidant in the presence of a potassium bromide catalyst.[7] Another industrial method involves oxidation with sodium hypochlorite (NaOCl).[6]

Below is a diagram illustrating the general synthesis pathway of Azodicarbonamide.

Caption: Synthesis pathway of Azodicarbonamide from Urea and Hydrazine.

Applications

1. Blowing Agent in Plastics and Rubber

The primary application of azodicarbonamide is as a chemical blowing agent in the production of foamed plastics and rubber.[3] Upon thermal decomposition, it releases a mixture of gases, including nitrogen, carbon monoxide, carbon dioxide, and ammonia.[3] These gases are trapped within the polymer matrix, creating a cellular structure and resulting in a foamed product.[3] Pure azodicarbonamide typically decomposes around 200 °C, but this temperature can be lowered to about 170 °C with the use of additives.[3] This process is integral to the manufacturing of products like yoga mats, shoe soles, and insulation materials.[2]

The thermal decomposition process is illustrated in the diagram below.

Caption: Thermal decomposition of Azodicarbonamide into gaseous products.

2. Food Additive

In some countries, such as the United States and Canada, azodicarbonamide is used as a food additive (E number E927).[3] It acts as a flour bleaching agent and a dough conditioner, improving the texture and strength of the dough.[1][2] When mixed with moist flour, it acts as an oxidizing agent, with the primary reaction product being biurea, which is stable during baking.[1][3] However, its use in food products is banned in other regions, including the European Union and Australia, due to safety concerns regarding its breakdown products, such as semicarbazide.[3][6]

Safety and Toxicology

The safety of azodicarbonamide has been a subject of debate, particularly concerning its use in food and occupational exposure.

| Exposure Route | Effects and Observations | References |

| Inhalation (Occupational) | Linked to respiratory issues, allergies, and asthma. Identified as a respiratory sensitizer. | [3] |

| Oral (Food Additive) | The main reaction product in baked goods is biurea. A secondary breakdown product is semicarbazide, which has shown weak carcinogenic activity in animal studies. | [3][8] |

| Acute Toxicity | Considered to be of low acute toxicity by all routes of exposure. | [9] |

| Skin and Eye Irritation | Not generally regarded as a skin or eye irritant in its solid form. | [9] |

The World Health Organization has noted a link between workplace exposure to azodicarbonamide and respiratory problems.[3] In the United States, the Food and Drug Administration (FDA) considers it safe for use in food up to a certain limit (45 ppm in flour).[3][8] However, due to public pressure, its use in food products has been declining.[3]

Regulatory Status

-

United States: Generally Recognized as Safe (GRAS) for use as a flour bleaching agent and dough conditioner up to 45 ppm.[3][6]

-

European Union: Banned as a food additive and as a blowing agent in plastics that come into direct contact with food since August 2005.[3] It is also on the REACH Regulation's candidate list of Substances of Very High Concern due to its respiratory sensitizing properties.[3]

-

Australia: Banned for use in food products.[6]

Azodicarbonamide is a versatile chemical with significant industrial applications, primarily as a blowing agent and, controversially, as a food additive. Its synthesis is a well-established chemical process, and its properties are well-documented. For researchers and professionals in drug development, understanding the reactivity of the azo group and the decomposition products is crucial, especially when considering potential toxicological implications and regulatory restrictions. The contrasting regulatory landscapes highlight the ongoing scientific debate surrounding its safety, emphasizing the need for careful handling and consideration of its application-specific risks.

References

- 1. Azodicarbonamide (ADA) | American Society of Baking [asbe.org]

- 2. nbinno.com [nbinno.com]

- 3. Azodicarbonamide - Wikipedia [en.wikipedia.org]

- 4. Azodicarbonamide | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. acs.org [acs.org]

- 7. Study on Catalytic Synthesis of Azodicarbonamide with Hydrogen Peroxide as a Green Oxidant [ijnc.ir]

- 8. fda.gov [fda.gov]

- 9. Azodicarbonamide (CICADS) [inchem.org]

Azodicarbonamide solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of azodicarbonamide (ADCA) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering quantitative solubility data, detailed experimental methodologies, and a visual representation of the solubility determination workflow.

Azodicarbonamide, a yellow to orange-red crystalline powder, is widely recognized for its limited solubility in many common solvents, a characteristic that is crucial for its handling, formulation, and various applications. Understanding its solubility profile is paramount for its effective use and for the development of new formulations.

Quantitative Solubility Data

The solubility of azodicarbonamide is markedly dependent on the solvent and temperature. While it is generally considered insoluble in water and most organic solvents, it exhibits significant solubility in specific polar aprotic solvents. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | < 50 mg/L[1] |

| Water | 20 | 0.033 g/L[2] |

| Water | 21.1 | < 0.1 mg/mL[3][4] |

| Hot Water | - | Soluble[2][5][6] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | 25 | ~23 mg/mL[7] |

| N,N-Dimethylformamide (DMF) | - | Soluble[1][8] |

| Ethanol | - | Insoluble[7] |

| Acetone | - | Insoluble[9] |

| Benzene | - | Insoluble[9] |

| Diethyl Ether | - | Slightly Soluble[3] |

| Pyridine | - | Insoluble |

| Alkaline Solutions | - | Soluble with decomposition[9] |

Experimental Protocol for Solubility Determination

The following protocol outlines a general yet detailed methodology for determining the solubility of azodicarbonamide. This procedure is based on the equilibrium shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

Azodicarbonamide (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of azodicarbonamide and add it to a series of vials.

-

Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the persistence of solid material confirms saturation.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of azodicarbonamide in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of azodicarbonamide in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of azodicarbonamide solubility.

Caption: Logical workflow for determining azodicarbonamide solubility.

References

- 1. Azodicarbonamide (CICADS) [inchem.org]

- 2. Azodicarbonamide CAS#: 123-77-3 [m.chemicalbook.com]

- 3. Azodicarbonamide | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AZODICARBONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. scribd.com [scribd.com]

- 7. On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study | Royal Society Open Science | The Royal Society [royalsocietypublishing.org]

- 8. ataman-chemicals.com [ataman-chemicals.com]

- 9. chempoint.com [chempoint.com]

Methodological & Application

Application Notes and Protocols for Azodicarbonamide as a Blowing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azodicarbonamide (ADC), a yellow to orange-red crystalline powder, is a widely utilized chemical blowing agent in the polymer industry. Its primary function is to generate gas upon thermal decomposition, creating a cellular structure within a polymer matrix to produce foamed materials. This process significantly reduces the density of the material, enhances its thermal and acoustic insulation properties, and improves its flexibility and cushioning. These characteristics make ADC a valuable component in the manufacturing of a wide range of products, including PVC, polyethylene (PE), and ethylene-vinyl acetate (EVA) foams.[1][2][3]

This document provides detailed application notes and protocols for the use of azodicarbonamide as a blowing agent in a laboratory setting, intended for researchers and scientists.

Chemical and Physical Properties

Azodicarbonamide is characterized by its thermal instability at elevated temperatures. The key properties of ADC relevant to its application as a blowing agent are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂H₄N₄O₂ | [1] |

| Molecular Weight | 116.08 g/mol | [4] |

| Appearance | Yellow to orange-red crystalline powder | [1] |

| Decomposition Temperature (pure) | 200-210 °C | [1][5] |

| Gas Yield | 220-245 mL/g | [6] |

| Major Gaseous Decomposition Products | Nitrogen (N₂), Carbon Monoxide (CO) | [4][5] |

| Minor Gaseous Decomposition Products | Carbon Dioxide (CO₂), Ammonia (NH₃) | [4][5] |

| Solid Residues | Biurea, Urazole, Cyanuric Acid | [4][7] |

Mechanism of Action: Thermal Decomposition

The efficacy of azodicarbonamide as a blowing agent stems from its exothermic decomposition at elevated temperatures. The decomposition process is complex and can be influenced by the surrounding environment, including the polymer matrix and the presence of activators.[5][7] The primary decomposition pathways lead to the formation of a significant volume of gas, primarily nitrogen and carbon monoxide, which creates the cellular foam structure.[4][5]

The decomposition can be represented by two main concurrent primary reactions, followed by secondary reactions of the resulting products.[4][7]

Activation of Azodicarbonamide

The decomposition temperature of pure azodicarbonamide (200-210 °C) is often too high for processing certain polymers without causing their degradation.[5] To address this, activators (also known as kickers) are frequently used to lower the decomposition temperature of ADC to a range suitable for the polymer being processed.[8] Metal compounds, such as zinc oxide (ZnO) and zinc stearate, are common activators.[5][8] The addition of these activators can reduce the decomposition temperature to as low as 150-170 °C.[9]

The activation mechanism is believed to involve a Lewis acid-base interaction, where the metal from the activator acts as a Lewis acid and the azodicarbonamide as a Lewis base.[5]

Quantitative Data on Activated Decomposition

The following table summarizes the effect of activators on the decomposition temperature of azodicarbonamide.

| Polymer Matrix | Activator | Activator Concentration (phr*) | Decomposition Temperature (°C) | Reference |

| Polyethylene/Ethylene Vinyl Acetate (PE/EVA) | Zinc Oxide (ZnO) | 2 | ~170 | [8][10] |

| Polyethylene (PE) | Zinc Oxide (ZnO) | 0.05% (by weight) | 185 | [11] |

| PVC | Zinc Oxide (ZnO) | 2 | Not Specified | [12] |

*phr: parts per hundred parts of resin

Experimental Protocols

The following protocols provide a general framework for the use of azodicarbonamide as a blowing agent in a laboratory setting. The specific parameters will need to be optimized based on the polymer type, the desired foam density, and cell structure.

Protocol 1: Preparation of Polyethylene (PE) Foam

This protocol describes the preparation of a crosslinked polyethylene foam using azodicarbonamide as the blowing agent and dicumyl peroxide as the crosslinking agent.

Materials and Equipment:

-

Low-density polyethylene (LDPE) resin

-

Azodicarbonamide (ADC)

-

Zinc oxide (ZnO) (activator)

-

Dicumyl peroxide (DCP) (crosslinking agent)

-

Internal mixer (e.g., Brabender)

-

Two-roll mill

-

Compression molding press with heating and cooling capabilities

-

Molds

Procedure:

-

Compounding:

-

Pre-heat the internal mixer to 100-130 °C.[12]

-

Add 80 parts of LDPE and 20 parts of an elastomer like EVA to the mixer and mix until the resins are melted and homogenized.[12]

-

Add 5-20 parts of azodicarbonamide and 2 parts of zinc oxide to the molten polymer and mix for approximately 3 minutes.[12]

-

Add 0.5 parts of dicumyl peroxide and continue mixing for another 2 minutes.[12]

-

-

Milling and Sheet Formation:

-

Transfer the compounded material to a two-roll mill, also heated to 100-130 °C, to form a homogenous sheet of a desired thickness.[12]

-

-

Foaming and Crosslinking:

-

Cut the sheet to the dimensions of the mold.

-

Place the sheet in the mold and transfer it to the compression molding press preheated to the foaming temperature (typically 160-200 °C, depending on the activator used).

-

Apply pressure to the mold. The specific pressure and time will need to be optimized.

-

Release the pressure to allow the foam to expand.

-

Cool the mold under pressure to solidify the foamed structure.

-

Protocol 2: Evaluation of Gas Yield from Azodicarbonamide

This protocol outlines a method for determining the gas yield of azodicarbonamide using a gas evolution apparatus.

Materials and Equipment:

-

Azodicarbonamide sample

-

Heating mantle or oil bath

-

Reaction flask with a side arm

-

Gas burette or a similar gas collection and measurement device

-

Thermometer or thermocouple

-

Balance

Procedure:

-

Accurately weigh a small amount of the azodicarbonamide sample (e.g., 0.25 g) and place it in the reaction flask.[13]

-

Connect the side arm of the flask to the gas burette, ensuring the system is airtight.

-

Heat the reaction flask using the heating mantle or oil bath to the desired decomposition temperature. The heating rate should be controlled, for example, not exceeding 50 °C/min.[13]

-

As the azodicarbonamide decomposes, the evolved gas will be collected in the gas burette.

-

Record the volume of gas collected at regular time intervals until gas evolution ceases.

-

The total volume of gas collected, corrected to standard temperature and pressure (STP), is the gas yield.

Protocol 3: Characterization of Foam Structure

This protocol describes the characterization of the cellular structure of the prepared foam.

Materials and Equipment:

-

Foamed polymer sample

-

Sharp razor blade or microtome

-

Scanning Electron Microscope (SEM)

-

Image analysis software

Procedure:

-

Sample Preparation:

-

Carefully cut a thin cross-section of the foam sample using a sharp razor blade. For more detailed analysis, the sample can be cryo-fractured by immersing it in liquid nitrogen before breaking it.

-

-

SEM Analysis:

-

Mount the prepared sample on an SEM stub and coat it with a conductive material (e.g., gold or palladium) to prevent charging.

-

Observe the cellular structure of the foam under the SEM at various magnifications.

-

-

Image Analysis:

-

Capture SEM images of representative areas of the foam.

-

Use image analysis software to measure key parameters of the foam structure, such as:

-

Logical Workflow for Foam Development

The following diagram illustrates a typical workflow for developing and characterizing a polymer foam using azodicarbonamide.

Safety Precautions

-

Azodicarbonamide is a combustible powder and should be handled with care to avoid dust explosions.

-

The thermal decomposition of azodicarbonamide releases toxic gases, including carbon monoxide and ammonia. All experiments should be conducted in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for azodicarbonamide and all other chemicals used for detailed safety information.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion